4-Chloro-2-methyl-2,3-dihydro-1H-indole
Description
Properties
CAS No. |
72995-19-8 |
|---|---|
Molecular Formula |
C9H10ClN |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-chloro-2-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6,11H,5H2,1H3 |
InChI Key |
YOYCNNJAIOQWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1)C=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*Inferred data based on structural analogs. The CH₂ group in dihydroindoles appears near 47 ppm in ¹³C-NMR, while aromatic carbons range from 125–136 ppm .
Q & A
Q. How can the crystal structure of 4-Chloro-2-methyl-2,3-dihydro-1H-indole be determined experimentally?
Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction. After data collection, refinement is performed using programs like SHELXL . Key parameters include:
- Dihedral angles between substituents (e.g., orthogonality of phenyl and indole rings, as seen in analogous compounds ).
- Hydrogen bonding motifs : Intramolecular C–H⋯O bonds may form S(6) ring motifs, while intermolecular interactions (C–H⋯O/S) create larger ring patterns (e.g., R4<sup>4</sup>(18) or R2<sup>2</sup>(12)) .
- Hybridization analysis : Bond angles at nitrogen atoms (sp² or sp³) can be calculated from refined coordinates .
Q. What are the standard synthetic routes for this compound?
Methodological Answer:
- Cyclization of propargylamides : React 3-halo-2-alkynylpropanamides with NaOH in DMF under reflux (140°C, N2). Monitor progress via GC-MS .
- Regioselective halogenation : Introduce chlorine at position 4 via electrophilic substitution, leveraging directing effects of the methyl group at position 2 .
- Reductive methods : Hydrogenation of substituted indoles using catalysts like Pd/C or PtO2 under controlled pressure .
Key Considerations :
- Solvent choice (DMF for cyclization , THF for dehydrogenation ).
- Temperature and reaction time to avoid over-reduction or side products.
Advanced Research Questions
Q. How do substituents (e.g., chloro, methyl) influence the electronic and steric landscape in this compound?
Methodological Answer:
- Electronic effects : The electron-withdrawing chloro group at position 4 increases electrophilicity at adjacent carbons, while the methyl group at position 2 provides steric hindrance, directing regioselectivity in reactions like Friedel-Crafts alkylation .
- Steric effects : Methyl substituents can distort bond angles (e.g., tetrahedral geometry at sulfur in sulfonamide derivatives ). Computational modeling (DFT or molecular docking) quantifies these effects .
- Reactivity in cross-coupling : Chloro groups enable Suzuki-Miyaura couplings, but steric bulk may reduce efficiency compared to unsubstituted analogs .
Q. How can computational methods enhance crystallographic data interpretation for this compound?
Methodological Answer:
- Hydrogen bond network analysis : Tools like SHELXPRO or Mercury (CCDC) map intermolecular interactions. For example, C–H⋯O/S bonds in crystal packing can predict solubility and stability .
- Twinning refinement : For challenging datasets (e.g., inversion twins), use twin law matrices in SHELXL .
- Electrostatic potential maps : Generated via Gaussian or ORCA , these maps explain nucleophilic/electrophilic sites for reaction design .
Q. What are the mechanistic implications of oxidative dehydrogenation using DDQ on this compound?
Methodological Answer:
- Reaction setup : Add DDQ (1.1 eq) in THF at 0°C under argon, then warm to room temperature .
- Mechanistic pathway : DDQ abstracts hydrogens from the dihydroindole ring, forming aromatic indoles. The chloro group stabilizes the transition state via resonance, while the methyl group may slow kinetics due to steric effects.
- Product characterization : Monitor via LC-MS and <sup>1</sup>H NMR for loss of dihydroindole protons (δ 3.5–4.5 ppm) and emergence of aromatic signals (δ 6.5–7.5 ppm).
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar indole derivatives?
Methodological Answer:
- Variable factors :
- Purity of starting materials : Halogenated precursors (e.g., 4-chloroaniline) often require rigorous drying .
- Catalyst loading : Pd-based catalysts may degrade under high-temperature cyclization .
- Troubleshooting :
- Reproduce conditions with inert atmosphere (N2/Ar) and anhydrous solvents.
- Use alternative catalysts (e.g., CuI for Ullmann couplings) if Pd systems underperform .
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